Enantiomer Cost Differential: (R)- vs. (S)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol
The (R)-enantiomer (target) is commercially available at substantially lower cost than the (S)-enantiomer. Chemscene lists the (S)-enantiomer (Cat. CS-0353917) at $1,562.00/g, whereas the (R)-enantiomer (Cat. CS-0353914) is offered by Leyan at approximately $200–400/g (1 g scale, 98% purity) . Both enantiomers share identical computed TPSA (66.48 Ų), LogP (1.1468), and H-bond donor/acceptor counts, meaning the cost differential is driven by market availability rather than any physicochemical performance difference . For laboratories requiring enantiopure material in multi-gram quantities, the (R)-enantiomer provides equivalent structural utility at a fraction of the procurement cost.
| Evidence Dimension | Gram-scale procurement cost (USD/g) |
|---|---|
| Target Compound Data | ~$200–400/g (R-enantiomer, 98% purity, Leyan) |
| Comparator Or Baseline | $1,562/g (S-enantiomer, ≥98% purity, Chemscene CS-0353917) |
| Quantified Difference | ~3.9–7.8× cost advantage for the (R)-enantiomer |
| Conditions | Vendor catalog pricing, 1 g scale, research-grade material |
Why This Matters
For budget-constrained asymmetric synthesis or medicinal chemistry programs, selecting the more economical enantiomer that still delivers the required (R)-stereochemistry directly reduces per-campaign intermediate cost without compromising enantiopurity.
